Cas no 2228138-22-3 (O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine)

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine is a specialized hydroxylamine derivative featuring an indole moiety, which confers unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound’s structure, combining an indole ring with a hydroxylamine functional group, makes it a versatile intermediate for the development of biologically active molecules, such as tryptamine derivatives or enzyme inhibitors. Its 2-methylbutyl chain enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts. The hydroxylamine group offers opportunities for further functionalization, including N-O bond cleavage or condensation reactions. This compound is particularly valuable for researchers exploring indole-based scaffolds in drug discovery or mechanistic studies.
O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine structure
2228138-22-3 structure
商品名:O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine
CAS番号:2228138-22-3
MF:C13H18N2O
メガワット:218.294823169708
CID:6283641
PubChem ID:165653233

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine
    • 2228138-22-3
    • EN300-1790952
    • O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
    • インチ: 1S/C13H18N2O/c1-10(9-16-14)6-7-11-8-15-13-5-3-2-4-12(11)13/h2-5,8,10,15H,6-7,9,14H2,1H3
    • InChIKey: HILBBLGCOXMVSA-UHFFFAOYSA-N
    • ほほえんだ: O(CC(C)CCC1=CNC2C=CC=CC1=2)N

計算された属性

  • せいみつぶんしりょう: 218.141913202g/mol
  • どういたいしつりょう: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 51Ų

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790952-0.1g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
0.1g
$1183.0 2023-09-19
Enamine
EN300-1790952-2.5g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
2.5g
$2631.0 2023-09-19
Enamine
EN300-1790952-5.0g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
5g
$3894.0 2023-06-02
Enamine
EN300-1790952-10.0g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
10g
$5774.0 2023-06-02
Enamine
EN300-1790952-0.25g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
0.25g
$1235.0 2023-09-19
Enamine
EN300-1790952-1g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
1g
$1343.0 2023-09-19
Enamine
EN300-1790952-10g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
10g
$5774.0 2023-09-19
Enamine
EN300-1790952-0.05g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
0.05g
$1129.0 2023-09-19
Enamine
EN300-1790952-0.5g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
0.5g
$1289.0 2023-09-19
Enamine
EN300-1790952-1.0g
O-[4-(1H-indol-3-yl)-2-methylbutyl]hydroxylamine
2228138-22-3
1g
$1343.0 2023-06-02

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine 関連文献

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamineに関する追加情報

Comprehensive Overview of O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine (CAS No. 2228138-22-3)

O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine (CAS No. 2228138-22-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features an indole moiety, a heterocyclic structure prevalent in many biologically active molecules, combined with a hydroxylamine functional group. This combination makes it a promising candidate for applications in drug discovery, particularly in the development of novel therapeutics targeting neurological and metabolic disorders.

Recent studies highlight the growing interest in indole derivatives like O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine, as they exhibit potential antioxidant and anti-inflammatory properties. Researchers are exploring its role in modulating cellular pathways, such as those involving serotonin receptors, which are critical in mood regulation and cognitive function. The compound's CAS No. 2228138-22-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge scientific inquiries.

From a synthetic chemistry perspective, O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine presents intriguing challenges and opportunities. Its synthesis often involves multi-step reactions, including N-alkylation and hydroxylamine conjugation, which require precise control of reaction conditions. The compound's stability and solubility profiles are also key considerations for its practical application in formulations, making it a subject of ongoing optimization efforts in medicinal chemistry.

In the context of AI-driven drug discovery, CAS No. 2228138-22-3 has emerged as a case study for machine learning models predicting bioactive molecules. Computational chemists are leveraging its structural features to train algorithms for identifying similar compounds with enhanced efficacy and safety. This aligns with the broader trend of integrating cheminformatics and high-throughput screening to accelerate the development of next-generation pharmaceuticals.

Environmental and sustainability considerations are also shaping the discourse around O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine. Green chemistry approaches are being explored to synthesize the compound with reduced waste and energy consumption, addressing the growing demand for eco-friendly synthetic routes. Such innovations are critical as the pharmaceutical industry moves toward more sustainable practices.

For researchers and industry professionals, understanding the physicochemical properties of O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine is essential. Its logP (partition coefficient) and pKa values influence its bioavailability and interaction with biological targets, making these parameters vital for preclinical assessments. Analytical techniques like HPLC and mass spectrometry are commonly employed to characterize and quantify the compound in complex matrices.

Looking ahead, the potential applications of CAS No. 2228138-22-3 extend beyond therapeutics. Its structural versatility opens doors for use in material science, such as designing functional polymers or sensors. Collaborative efforts between chemists, biologists, and engineers will likely uncover new avenues for this compound, reinforcing its importance in interdisciplinary research.

In summary, O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine represents a fascinating intersection of chemistry, biology, and technology. Its CAS No. 2228138-22-3 serves as a gateway to exploring innovative solutions for health and sustainability challenges, making it a compound worth watching in the coming years.

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